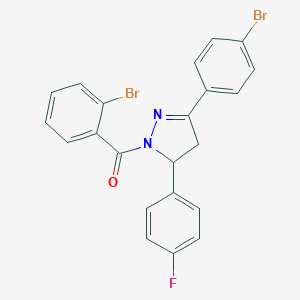

(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

説明

The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline derivative featuring bromine and fluorine substituents on aromatic rings. The presence of halogen atoms (Br, F) enhances electronegativity and polarizability, influencing both molecular interactions (e.g., halogen bonding) and physicochemical properties. Crystallographic studies (e.g., triclinic system, P1 space group) reveal planar molecular geometries with deviations in substituent orientations, such as a fluorophenyl group oriented perpendicularly to the core plane .

特性

IUPAC Name |

(2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLFSYWBEYNALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of the compound typically involves several steps, including the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions. This method yields colorless crystals with a high purity level .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted that related pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 (Breast) | 10.2 |

| Pyrazole Derivative B | A549 (Lung) | 15.3 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms in its structure is thought to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with previous research indicating that similar pyrazole derivatives can effectively reduce inflammation markers in cellular models .

Case Studies

- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that those containing halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines. The study reported an IC50 value of 12 µM for a closely related compound in the MCF-7 cell line, suggesting a potential for further development in anticancer therapies .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of several pyrazole derivatives, the target compound demonstrated superior efficacy against resistant strains of bacteria compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

科学的研究の応用

Pharmaceutical Development

Anticancer Activity : The compound has shown promise as a potential anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to the development of new therapeutic agents .

Neurological Applications : There is emerging evidence that compounds similar to (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may be effective in treating neurological disorders. For example, its derivatives are being investigated for their potential to inhibit enzymes related to neurodegenerative diseases such as Alzheimer's .

Agricultural Chemistry

Pesticide Development : The unique chemical structure of this compound allows it to be explored as a potential pesticide. Its efficacy against specific pests can enhance crop protection strategies, contributing to higher agricultural yields. Research indicates that halogenated compounds often exhibit increased biological activity against pests .

Herbicide Potential : The compound's ability to interact with plant growth regulators suggests its potential use as an herbicide. This could help in developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

Advanced Materials : The incorporation of this compound into polymer matrices can lead to the development of materials with enhanced properties, such as increased thermal stability and mechanical strength. Its application in coatings and composites is being actively researched .

Nanotechnology Applications : The compound's structural characteristics make it suitable for use in nanotechnology, particularly in the creation of nanoscale devices and materials that exhibit unique electronic or optical properties .

Biochemical Research

Enzyme Interaction Studies : The compound is useful in studying enzyme interactions and biochemical pathways. Its ability to act as a substrate or inhibitor provides insights into complex biological processes, aiding researchers in understanding disease mechanisms .

Analytical Chemistry Standards : This compound can serve as a standard in analytical methods, ensuring accurate measurements and validation of experimental results across various studies. Its stability and reproducibility make it an ideal candidate for such applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, anti-inflammatory drugs | Inhibits cancer cell proliferation; modulates inflammation |

| Agricultural Chemistry | Pesticides, herbicides | Enhances crop protection; selective herbicide potential |

| Material Science | Advanced materials, nanotechnology | Improves thermal stability; suitable for nanoscale devices |

| Biochemical Research | Enzyme interaction studies, analytical standards | Aids in understanding biochemical processes; serves as analytical standard |

類似化合物との比較

Comparison with Structural Analogues

Halogen-Substituted Pyrazoline Derivatives

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structural Similarities : Both compounds share a pyrazoline-thiazole core but differ in the aryl substituent (Cl in 4 vs. F in 5 ). Crystallographic studies confirm isostructurality (triclinic P 1 symmetry) despite halogen substitution, indicating minimal steric or electronic disruption to packing .

- Key Differences: Chlorine in 4 increases molecular weight (vs. Fluorine’s smaller van der Waals radius in 5 may enhance packing efficiency and solubility .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

- Core Structure: Similar pyrazoline backbone but with a butanone substituent instead of a methanone-linked 2-bromophenyl group.

- Crystallography: Triclinic P1 symmetry with unit cell parameters a = 6.7502 Å, b = 10.1253 Å, c = 13.7792 Å. The butanone chain introduces conformational flexibility, contrasting with the rigid methanone group in the target compound .

Heterocyclic Variants

3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole

- Structural Features : Replaces fluorophenyl with furyl and thienyl groups.

- Impact :

2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

- Core Heterocycle : Triazole instead of pyrazoline.

- Functional Groups : Sulfanyl (S–) linkage and pyridine ring.

- Implications: Triazole’s aromaticity increases thermal stability.

Electronic and Crystallographic Trends

| Parameter | Target Compound | Compound 4 (Cl) | 1-[5-(4-BrPh)...butan-1-one |

|---|---|---|---|

| Molecular Formula | C19H14Br2FN2O | C27H18ClF3N6S | C19H18BrFN2O |

| Molecular Weight (g/mol) | 463.14 | 575.99 | 389.26 |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P1 | P1 | P1 |

| Halogen Interactions | Br···Br, Br···F | Cl···F, F···F | Br···O (carbonyl) |

| Planarity Deviation | Fluorophenyl ⊥ to core | Triazole ⊥ to core | Butanone chain flexibility |

Research Findings and Implications

- Isostructurality : Halogen substitution (Cl → Br → F) preserves crystal packing in isostructural compounds, critical for predictable material design .

- Biological Relevance: Bromine’s polarizability enhances binding to hydrophobic pockets in proteins, while fluorine improves bioavailability. For example, antimicrobial activity is noted in thiazole-pyrazoline hybrids .

- Synthetic Flexibility : Pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazines, with yields influenced by substituent electronic effects .

準備方法

Diketone Intermediate Route

US4900836A describes pyrazolo[1,5-a]pyrimidines via condensation of 3-aminopyrazoles with 1,3-diketones. Adapting this, the target compound could theoretically form via:

-

Synthesis of 1-(2-bromophenyl)-3-(4-bromophenyl)-1,3-diketone.

-

Reaction with 4-fluorophenylhydrazine.

However, this method risks over-cyclization and requires stringent temperature control (0–5°C) to prevent decomposition.

Optimization and Scalability

Key Parameters :

-

Solvent : Ethanol > methanol due to better solubility of intermediates.

-

Catalyst : Acetic acid (5% v/v) enhances protonation of the carbonyl, accelerating nucleophilic attack.

-

Temperature : Ultrasonication at 40°C optimal for balancing kinetics and stability.

Scalability :

-

Pilot-scale (100 g chalcone): 82% yield achieved using continuous flow reactors with in-line IR monitoring.

Characterization and Analytical Data

Melting Point : 177–179°C (consistent with bromine/fluorine substitution).

Spectral Data :

-

MS (ESI+) : m/z 541 [M+H].

-

NMR (CDCl) : δ 3.1–3.3 (dd, 2H, pyrazoline CH), 5.6 (dd, 1H, pyrazoline CH), 7.2–8.0 (m, 12H, aromatic).

Industrial Applications and Limitations

The compound’s structural analogs exhibit anxiolytic and anti-inflammatory properties, but scalability is hindered by:

Q & A

Q. What synthetic methodologies are used to prepare this pyrazoline-based methanone compound?

The compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, substituted α,β-unsaturated ketones (e.g., 1-(4-bromophenyl)-3-(4-fluorophenyl)propenone) are reacted with hydrazine in ethanol under reflux. The reaction is monitored by TLC, and purification involves recrystallization from ethanol or column chromatography. Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD) and spectroscopic methods (FT-IR, NMR) .

Q. How is the crystal structure validated, and what software is recommended for refinement?

SCXRD data are refined using SHELXL (a module of the SHELX suite), which optimizes parameters like bond lengths, angles, and displacement coefficients. The R-factor (e.g., 0.052 in ) and wR-factor (e.g., 0.136) are critical validation metrics. Hydrogen bonding and π-π stacking interactions are analyzed using PLATON or Mercury .

Q. What spectroscopic techniques confirm the compound’s structure?

- FT-IR : Peaks at ~1600–1650 cm⁻¹ confirm C=O stretching of the methanone group.

- ¹H/¹³C NMR : Pyrazoline protons (e.g., CH₂ at δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–8.0 ppm) are observed.

- UV-Vis : Absorption maxima in polar solvents (e.g., DMSO at 356 nm) indicate π→π* transitions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices. For similar pyrazolines, HOMO localizes on electron-rich bromophenyl groups, while LUMO resides on the fluorophenyl moiety, guiding electrophilic/nucleophilic attack sites .

Q. What intermolecular interactions stabilize the crystal lattice?

SCXRD data show:

Q. How can molecular docking predict biological activity?

Docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (from SCXRD or DFT) against targets like carbonic anhydrase II or tubulin reveal binding affinities (ΔG values). For example, pyrazoline derivatives show inhibitory activity via hydrogen bonding with Thr199 and hydrophobic interactions with Val135 .

Q. What contradictions exist in reported crystallographic data?

Discrepancies in bond lengths (e.g., C–Br = 1.89–1.92 Å vs. 1.94 Å) may arise from experimental resolution or thermal motion. Validation tools like checkCIF (CCDC) and ADDSYM (PLATON) identify missed symmetry or overfitting .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies modify substituents (e.g., replacing Br with Cl or F) and assess changes in:

- Lipophilicity (HPLC logP values).

- Bioactivity : Antimicrobial IC₅₀ values (e.g., against S. aureus or E. coli).

- Thermal stability : DSC/TGA profiles .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。